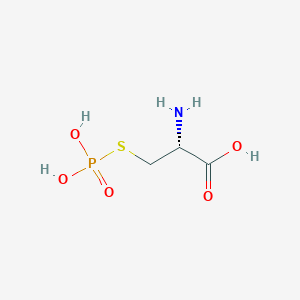

S-Phosphocysteine

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

115562-30-6 |

|---|---|

分子式 |

C3H8NO5PS |

分子量 |

201.14 g/mol |

IUPAC名 |

(2R)-2-amino-3-phosphonosulfanylpropanoic acid |

InChI |

InChI=1S/C3H8NO5PS/c4-2(3(5)6)1-11-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 |

InChIキー |

MNEMQJJMDDZXRO-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)N)SP(=O)(O)O |

異性体SMILES |

C([C@@H](C(=O)O)N)SP(=O)(O)O |

正規SMILES |

C(C(C(=O)O)N)SP(=O)(O)O |

他のCAS番号 |

115562-30-6 |

同義語 |

S-phosphocysteine |

製品の起源 |

United States |

Biological Occurrence and Distribution of S Phosphocysteine

Presence in Prokaryotic Systems

Escherichia coli Phosphoenolpyruvate-Dependent Phosphotransferase System (PTS)

In Escherichia coli, S-Phosphocysteine is an integral component of the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS). This system is responsible for the transport and phosphorylation of various sugars across the cell membrane. The discovery of this compound was a direct result of studying the mannitol-specific transport protein of the PTS. Researchers found that the phosphoryl group from phosphoenolpyruvate was transferred to two different sites on the protein, one of which was identified as a cysteine residue, forming this compound. This was a significant finding as it was one of the first identifications of this particular phosphoamino acid.

Presence in Eukaryotic Systems

Human Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

In humans, this compound has been implicated in the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR is an ion channel, and mutations in its gene can lead to cystic fibrosis. While the exact role of this compound in CFTR is still under investigation, it is thought to be involved in the regulatory mechanisms that control the channel's gating and function.

Mammalian Protein Tyrosine Phosphatases (PTPs)

This compound is also a key player in the catalytic cycle of mammalian Protein Tyrosine Phosphatases (PTPs). rsc.org These enzymes are crucial for the dephosphorylation of tyrosine residues on proteins, a process that is fundamental to cellular signaling. rsc.org During the catalytic reaction, a cysteine residue in the active site of the PTP attacks the phosphate (B84403) group of the substrate, forming a transient this compound intermediate. rsc.org This intermediate is then hydrolyzed to release the phosphate and regenerate the active enzyme. rsc.org Understanding the role of this compound in PTPs is of major interest in cancer research, as these enzymes are involved in cell growth and division processes. rsc.org

Biosynthesis and Enzymatic Formation of S Phosphocysteine Residues

Formation as Transient Catalytic Intermediates

S-Phosphocysteine residues are primarily formed as short-lived intermediates within the catalytic cycles of specific enzymes. nih.gov Their transient nature makes them challenging to study, yet their existence is crucial for the completion of these enzymatic reactions. The formation of this unstable, high-energy P-S bond is a key step in the transfer of phosphoryl groups in distinct biochemical pathways. researchgate.net

Role in Phosphoenolpyruvate (B93156) (PEP)-Dependent Carbohydrate Transport Systems

In bacteria, the phosphoenolpyruvate (PEP):carbohydrate phosphotransferase system (PTS) is a major pathway for the uptake and concomitant phosphorylation of various sugars. ebi.ac.uk this compound is a pivotal, though ephemeral, player in this intricate transport machinery. oup.com

Phosphoryl Group Transfer from PEP to Histidine and then Cysteine Residues

The PTS involves a cascade of phosphoryl group transfers. The process is initiated by the transfer of a high-energy phosphoryl group from PEP to Enzyme I (EI), a cytoplasmic protein, resulting in a phosphohistidine (B1677714) intermediate. From Enzyme I, the phosphoryl group is passed to a small, soluble protein called HPr (Histidine-containing protein), also forming a phosphohistidine residue. Subsequently, the phosphoryl group is transferred from phospho-HPr to a sugar-specific membrane-bound transporter complex known as Enzyme II (EII). nih.gov Within specific Enzyme II complexes, such as the mannitol (B672) transporter in Escherichia coli, the phosphoryl group is first transferred to a histidine residue and then to a cysteine residue, forming the critical this compound intermediate. nih.govacs.org

Enzyme II Domains in Substrate-Specific Transporters

The Enzyme II complexes are modular proteins, typically consisting of at least three domains: IIA, IIB, and IIC. ebi.ac.uk The IIA and IIB domains are hydrophilic and located in the cytoplasm, while the IIC domain is a hydrophobic, membrane-spanning domain that forms the translocation channel. asm.org The final steps of the phosphoryl transfer cascade occur within these domains. In certain PTS transporters, such as the mannitol-specific Enzyme II (EIIMtl), both a histidine and a cysteine residue, located in the cytoplasmic domains, are essential for catalysis. nih.govoup.com The this compound residue is formed on the EIIB domain. ebi.ac.uk This transiently phosphorylated cysteine then serves as the immediate donor of the phosphoryl group to the incoming carbohydrate substrate as it is translocated across the membrane by the IIC domain. ebi.ac.ukebi.ac.uk

Formation in Protein Tyrosine Phosphatase Catalytic Cycles

Protein tyrosine phosphatases (PTPs) are a large family of enzymes that play crucial roles in cellular signal transduction by catalyzing the dephosphorylation of phosphotyrosine residues on proteins. tandfonline.comnih.gov The catalytic mechanism of PTPs proceeds through a two-step process that involves the formation of a covalent this compound intermediate. embopress.orgpdbj.org

Phosphoryl Group Transfer from Phosphotyrosine to Essential Ionized Cysteine

The active site of a PTP contains a highly conserved signature motif, HC(X)5R, which includes a critical cysteine residue. tandfonline.com This cysteine residue, present in its nucleophilic thiolate form at physiological pH, initiates the catalytic reaction by attacking the phosphorus atom of the phosphotyrosine substrate. researchgate.net This nucleophilic attack results in the cleavage of the phosphoester bond of the substrate and the formation of a covalent this compound (or thiophosphate) intermediate, with the release of the dephosphorylated tyrosine-containing protein. nih.govtandfonline.com

Hydrolysis of the Phosphocysteine Intermediate by Water

The second, and often rate-limiting, step of the PTP catalytic cycle is the hydrolysis of the this compound intermediate. researchgate.netacs.org This step regenerates the free enzyme, releasing inorganic phosphate (B84403). A key player in this hydrolysis is a conserved aspartic acid residue located on a flexible loop, often referred to as the WPD loop. diva-portal.orgacs.org This aspartate residue acts as a general base, activating a water molecule to perform a nucleophilic attack on the phosphorus atom of the phosphocysteine intermediate. diva-portal.orgacs.org However, some studies suggest that the water molecule may directly attack the phosphorus, with the aspartate residue acting as a hydrogen bond acceptor to stabilize the transition state. acs.orgresearchgate.net This hydrolytic step breaks the P-S bond, releases the phosphate group, and returns the enzyme to its initial state, ready for another round of catalysis. embopress.orgacs.org

Enzymatic Mechanisms Involving S Phosphocysteine

S-Phosphocysteine in Protein Tyrosine Phosphatase (PTPase) Catalysis

Protein tyrosine phosphatases are crucial regulators of signal transduction pathways that control a multitude of cellular processes. tandfonline.com Their catalytic activity hinges on a shared mechanism involving a covalent this compound intermediate. tandfonline.com

General Mechanism of Cysteine-Dependent Phosphatases (CDPs)

Cysteine-dependent phosphatases (CDPs) catalyze the hydrolysis of phosphoester bonds through a two-step mechanism. google.comrsc.org The initial step involves the formation of a phospho-cysteine intermediate. google.com In the second step, this intermediate is hydrolyzed by a water molecule, which regenerates the active site for subsequent catalytic cycles. google.comrsc.org CDPs, a subset of the broader protein tyrosine phosphatase (PTP) family, are specific for phosphotyrosine-containing substrates. rsc.org

The catalytic cycle of PTPs involves a two-step reaction. nih.gov First, the enzyme forms a covalent intermediate with the substrate. This is followed by the hydrolysis of this intermediate, which releases the inorganic phosphate (B84403) and regenerates the active enzyme. nih.govebi.ac.uk

Role of the Catalytic Cysteine Nucleophile

The catalytic mechanism of PTPs is centered around a nucleophilic cysteine residue located within a highly conserved active site sequence, C(X)5R, also known as the PTP signature motif. researchgate.netresearchgate.net This cysteine residue, in its deprotonated thiolate form, initiates a nucleophilic attack on the phosphorus atom of the phosphate group on the substrate. researchgate.netnih.gov The unique microenvironment of the active site, created by the backbone nitrogen atoms of the phosphate-binding loop (P-loop) and the guanidinium (B1211019) group of a conserved arginine, lowers the pKa of the catalytic cysteine. researchgate.net This reduced pKa ensures the cysteine is in the more nucleophilic thiolate state at physiological pH, a crucial factor for efficient catalysis. researchgate.net The catalytic cysteine is highly susceptible to oxidation, which can lead to reversible or irreversible inactivation of the enzyme. researchgate.netnih.gov

Formation and Hydrolysis of the Phosphocysteine Intermediate in PTPases

The catalytic process of PTPs proceeds through a two-step mechanism. rsc.org In the first step, the nucleophilic cysteine attacks the phosphate ester of the substrate, while a conserved aspartic acid residue, located on the mobile WPD-loop, acts as a general acid to protonate the leaving group. researchgate.netrsc.org This results in the formation of a covalent phosphocysteine intermediate and the release of the dephosphorylated substrate. researchgate.net

The second, and often rate-determining, step is the hydrolysis of this phosphocysteine intermediate. rsc.org The same aspartic acid residue, now acting as a general base, activates a water molecule, which then attacks the phosphorus atom of the intermediate. ebi.ac.ukrsc.org This hydrolytic step regenerates the free enzyme, releasing inorganic phosphate. ebi.ac.uk The entire reaction proceeds through transition states that are dissociative in nature. tandfonline.com

Specific Examples: Phosphatases of Regenerating Liver (PRLs)

The Phosphatases of Regenerating Liver (PRLs) are a family of protein tyrosine phosphatases implicated in cancer progression. nih.govembopress.org While they belong to the cysteine-based phosphatase superfamily, they exhibit unique catalytic properties. nih.gov

A defining characteristic of PRLs is the unusual stability of their phosphocysteine intermediate. nih.govresearchgate.net Unlike in other PTPs where this intermediate is transient, in PRLs it has a remarkably long half-life, measured to be over an hour. nih.govntnu.no This stability means that PRLs are often found in a phosphorylated, intermediate state within cells. nih.govresearchgate.net The formation of this stable intermediate is a key regulatory feature, as the phosphorylated form of PRL cannot bind to its interaction partners, such as the CNNM family of magnesium transporters. embopress.orgacs.org The levels of this phosphocysteine intermediate have been observed to change in response to intracellular magnesium concentrations. embopress.orgnih.gov

The consequence of the long-lived phosphocysteine intermediate is that PRLs exhibit "burst" kinetics. nih.govnih.gov This kinetic profile is characterized by a rapid initial burst of catalytic activity, corresponding to the formation of the phosphocysteine intermediate from a population of active enzyme molecules. nih.govresearchgate.net This initial burst is followed by a much slower steady-state rate, which is limited by the slow hydrolysis of the stable intermediate. nih.govresearchgate.net This results in very low turnover numbers, often less than one per hour. nih.govresearchgate.netnih.gov This burst kinetic behavior is a conserved property observed in PRL proteins from a wide range of organisms. nih.govnih.govomicsdi.org

This compound in Phosphoenolpyruvate-Dependent Phosphotransferase Systems (PTS)

The phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS) is a crucial mechanism in bacteria for the uptake and concurrent phosphorylation of various sugars and their derivatives. nih.govasm.org This multi-component system utilizes phosphoenolpyruvate (PEP) as the primary energy source and phosphoryl group donor. nih.govasm.org A key feature of the PTS is the formation of transient, high-energy phosphorylated protein intermediates, including this compound, which plays a vital role in the catalytic cycle. nih.gov

The transport of carbohydrates via the PTS is a group translocation process, meaning the substrate is chemically modified during its passage across the cell membrane. wikipedia.orgebi.ac.ukresearchgate.net The process involves a sequential phosphoryl transfer cascade from PEP to the incoming sugar molecule. wikipedia.orguni-goettingen.degenome.jp

The general mechanism proceeds as follows:

Enzyme I (EI) Autophosphorylation : The process initiates with the autophosphorylation of Enzyme I (EI), a cytoplasmic protein, using the high-energy phosphoryl group from PEP. This results in the formation of a phospho-histidine residue on EI. wikipedia.orgresearchgate.net

Phosphoryl Transfer to HPr : The phosphoryl group is then transferred from phospho-EI to a small, heat-stable phosphocarrier protein called HPr (Histidine-containing protein), also forming a phospho-histidine intermediate. wikipedia.orgresearchgate.netnih.gov EI and HPr are general components of the PTS, participating in the transport of all PTS sugars. uni-goettingen.denih.gov

Transfer to Enzyme II (EII) Complexes : From phospho-HPr, the phosphoryl group is passed to a sugar-specific Enzyme II (EII) complex. uni-goettingen.degenome.jpnih.gov These complexes are typically embedded in the cell membrane and are responsible for both recognizing and transporting a specific sugar.

Intra-EII Phosphoryl Relay : The EII complexes are modular and generally consist of three or four domains: EIIA, EIIB, EIIC, and sometimes EIID. nih.govgenome.jpebi.ac.uk The phosphoryl group from phospho-HPr is first transferred to a histidine residue on the EIIA domain. nih.govebi.ac.uk Subsequently, the EIIA domain transfers the phosphoryl group to the EIIB domain.

Formation of this compound : A crucial step in the mechanism for many PTS transporters is the phosphorylation of a specific cysteine residue within the EIIB domain, forming an This compound intermediate. nih.govasm.orgnih.gov This thio-phosphate linkage is a high-energy bond essential for the final step.

Sugar Phosphorylation and Translocation : The membrane-spanning EIIC domain binds the specific carbohydrate substrate from the extracellular environment and translocates it across the membrane. researchgate.netgenome.jp Concurrently, the EIIB domain, via its this compound residue, transfers the phosphoryl group to the sugar, which is then released into the cytoplasm as a sugar-phosphate. ebi.ac.ukresearchgate.net This final phosphorylation step prevents the sugar from leaking back out of the cell and prepares it for subsequent metabolic pathways. wikipedia.org

This intricate cascade ensures that the transport of the sugar is tightly coupled to its immediate phosphorylation, driven by the energy derived from PEP. nih.govwikipedia.org

The remarkable specificity of the PTS for a wide array of carbohydrates is determined by the various Enzyme II complexes. wikipedia.orgnih.gov Each EII complex is tailored to recognize and transport a particular sugar or a small group of related sugars. wikipedia.orguni-goettingen.de The specificity resides primarily within the EIIC domain, which contains the substrate-binding site, and the EIIB domain, which catalyzes the final phosphorylation. genome.jpebi.ac.uk In Escherichia coli, for instance, there are over 20 distinct PTS transporters, categorized into families based on the sugars they transport, such as the glucose (Glc) and fructose (B13574) (Fru) families. wikipedia.org

The transport of glucose in many bacteria is mediated by the glucose-specific PTS. ebi.ac.uk In E. coli, this system involves an Enzyme II complex composed of the EIICBGlc protein (encoded by the ptsG gene) and the EIIAGlc protein (encoded by the crr gene). nih.govuniprot.org The phosphoryl group is transferred from phospho-HPr to EIIAGlc, and then to the EIIB domain of the PtsG protein. wikipedia.org This EIIB domain contains a specific cysteine residue that becomes phosphorylated, forming the this compound intermediate. uniprot.orguniprot.org This intermediate then donates its phosphoryl group to the glucose molecule as it is being transported into the cell by the EIIC domain, resulting in intracellular glucose-6-phosphate. wikipedia.orguniprot.org The glucose PTS can also transport, albeit with lower efficiency, other hexoses like mannose and the analogue 2-deoxyglucose. nih.gov

Table 1: Key Components of the Glucose PTS

| Component | Gene | Role | Phosphorylation Intermediate |

|---|---|---|---|

| EIIAGlc | crr | Accepts phosphoryl group from HPr | Phosphohistidine (B1677714) |

| EIICBGlc | ptsG | Transports glucose and contains the final phosphorylation domain | This compound (in EIIB domain) |

The mannitol-specific PTS was instrumental in the discovery of this compound as a phosphocarrier intermediate. psu.edu In E. coli, the mannitol (B672) transporter (EIIMtl) is a single polypeptide chain that contains the EIIA, EIIB, and EIIC domains. psu.edupsu.edu Unlike systems with separate EIIA components, EIIMtl contains two distinct phosphorylation sites within its cytoplasmic region. psu.edu The phosphoryl group from phospho-HPr is first transferred to a histidine residue in the EIIA-like domain of the protein. psu.edu This phosphoryl group is then transferred internally to a specific cysteine residue (Cys-384) in the EIIB-like domain, creating the this compound intermediate. psu.edu This reduced cysteine is essential for the enzyme's activity. psu.edu Finally, as mannitol is translocated through the EIIC domain, the this compound donates the phosphoryl group, producing mannitol-1-phosphate inside the cell. uniprot.org

Table 2: Phosphorylation Sites in E. coli EIIMtl

| Phosphorylation Site | Amino Acid Residue | Domain | Function |

|---|---|---|---|

| Site 1 | Histidine | EIIA-like | Accepts phosphoryl group from P-HPr |

| Site 2 | Cysteine-384 | EIIB-like | Forms this compound; phosphorylates mannitol |

The transport and phosphorylation of N,N'-diacetylchitobiose, a disaccharide derived from chitin, is carried out by the Chb PTS system. ontosight.aidrugbank.com In E. coli, this system is composed of the EIIAChb, EIIBChb, and EIICChb components, encoded by the chbA, chbB, and chbC genes, respectively. drugbank.com The phosphoryl transfer follows the standard PTS cascade to the EIIAChb component. From there, the phosphoryl group is transferred to the EIIBChb component (ChbB protein), which forms an this compound intermediate at a cysteine residue located near its N-terminus (Cys-10). uniprot.orguniprot.org This activated EIIB domain then phosphorylates N,N'-diacetylchitobiose as it enters the cell through the EIICChb channel, yielding N,N'-diacetylchitobiose-6'-phosphate. uniprot.orguniprot.org The system is also capable of transporting and phosphorylating N,N',N''-triacetylchitotriose. drugbank.com

Several bacterial species can utilize L-ascorbate (Vitamin C) as a carbon source, particularly under anaerobic conditions, using a specific PTS transporter. biorxiv.orgd-nb.info In E. coli, this is the Ula system, encoded by the ulaABC genes, which correspond to the EIIA, EIIB, and EIIC components, respectively. biorxiv.orgnih.gov The transport requires the full PTS cascade, including EI and HPr. nih.gov The phosphoryl group is relayed to the ascorbate-specific EIIA (UlaC) and then to EIIB (UlaB). uniprot.orguniprot.org The UlaB component forms an this compound intermediate at a conserved cysteine residue (Cys-9). uniprot.org This phosphocysteine then serves as the direct phosphoryl donor to L-ascorbate during its translocation by the EIIC component (UlaA), resulting in L-ascorbate-6-phosphate in the cytoplasm. d-nb.infouniprot.org

Substrate Specificity of PTS Transporters

D-Sorbitol Transport

The transport of the polyol D-sorbitol (also known as D-glucitol) into bacterial cells is a well-characterized example of the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). This system facilitates the movement of various sugars and sugar alcohols across the cell membrane. The transport mechanism is a form of group translocation, where the substrate is chemically modified during its passage through the transporter. In the case of D-sorbitol, it is phosphorylated as it is internalized by the cell.

The enzymatic machinery responsible for D-sorbitol transport is the sorbitol-specific Enzyme II (EII) complex. In organisms like Escherichia coli, this complex is encoded by the srl operon (formerly gut operon) and consists of several protein domains that work in concert. nih.govresearchgate.nettandfonline.com The key components involved in the phosphoryl transfer and translocation are Enzyme IIA (SrlB), Enzyme IIB (SrlE), and the integral membrane channel, Enzyme IIC (SrlA). researchgate.netasm.org

The core of this transport mechanism involves a phosphoryl relay chain that originates from the high-energy phosphate donor, phosphoenolpyruvate (PEP). The phosphoryl group is sequentially transferred through the general PTS proteins, Enzyme I (EI) and the Histidine-containing phosphocarrier protein (HPr), to the sugar-specific EII complex. nih.govnih.gov

The process at the sorbitol-specific EII complex unfolds as follows:

The phosphoryl group from phospho-HPr is first transferred to a specific histidine residue on the Enzyme IIA (SrlB) component.

Next, the phosphoryl group is passed to a crucial cysteine residue located in the active site of the Enzyme IIB (SrlE) component. This step results in the formation of a transient, high-energy This compound intermediate within the enzyme complex. uniprot.org

The D-sorbitol molecule from the extracellular environment binds to the Enzyme IIC (SrlA) channel domain.

The this compound on EIIB serves as the direct phosphoryl donor to the bound D-sorbitol. As the sorbitol is translocated through the membrane channel, the phosphoryl group is transferred to its 6th carbon position. tandfonline.com

This reaction yields intracellular D-sorbitol 6-phosphate and restores the cysteine residue on EIIB to its non-phosphorylated state, ready for the next transport cycle. tandfonline.com

D-sorbitol (out) + PEP (in) → D-sorbitol 6-phosphate (in) + pyruvate (B1213749) (in)

This mechanism, featuring the this compound intermediate, ensures that the transport of D-sorbitol is tightly coupled to its immediate phosphorylation, a common strategy in bacterial carbohydrate metabolism. nih.gov

Regulatory Functions and Signaling Pathways of S Phosphocysteine

Regulation of Tyrosine Phosphorylation in Cell Growth and Division

S-Phosphocysteine plays a significant role in the regulation of tyrosine phosphorylation, a key process associated with cell growth and division. researchgate.netresearchgate.net Protein tyrosine phosphatases (PTPs), a family of enzymes that includes those forming this compound intermediates, are crucial regulators of signal transduction pathways that control cell proliferation, differentiation, and migration. hubrecht.eu The formation of a phospho-cysteine intermediate is a key step in the catalytic cycle of PTPs. researchgate.netrsc.org

Modulation of Diverse Cellular Signalling Pathways

This compound is involved in the modulation of a wide array of cellular signaling pathways. cymitquimica.comresearchgate.net As a reversible post-translational modification, cysteine phosphorylation can act as a molecular switch, altering the activity, stability, and interactions of proteins in response to cellular signals. This modification is not limited to eukaryotes; it has also been identified as a critical regulator in bacterial signaling. rsc.org

In eukaryotes, the formation of this compound within enzymes like PRLs regulates their interaction with other proteins, thereby influencing downstream signaling cascades. nih.govembopress.org For instance, the interaction between PRLs and CNNM proteins, which is crucial for magnesium homeostasis, is controlled by the phosphorylation state of the catalytic cysteine in PRLs. nih.govresearchgate.net This regulatory mechanism highlights the broader implications of this compound in linking different signaling pathways, such as those involved in ion homeostasis and cell growth. mcgill.ca

Regulation of Magnesium Homeostasis via the PRL-CNNM Pathway

A critical regulatory function of this compound is its involvement in maintaining magnesium (Mg2+) homeostasis through the PRL-CNNM pathway. nih.govresearchmap.jpnih.gov PRLs interact with CNNM family proteins, which are Mg2+ transporters, to regulate the flow of magnesium ions across the cell membrane. nih.govbiorxiv.org This interaction is fundamental for processes such as energy metabolism and has been implicated in tumor progression. embopress.orgresearchgate.net

The formation of the PRL-CNNM complex inhibits the Mg2+ efflux activity of CNNM proteins. researchgate.netbiorxiv.org This regulation is crucial for maintaining appropriate intracellular Mg2+ levels, which are vital for cell proliferation and other physiological functions. asm.orgembopress.org

Negative Regulation of PRL-CNNM Interaction by Cysteine Phosphorylation

The interaction between PRL and CNNM proteins is negatively regulated by the phosphorylation of the catalytic cysteine residue in PRLs, forming this compound. nih.govmcgill.ca When the catalytic cysteine of a PRL protein is phosphorylated, it blocks the binding of the CNNM protein. nih.govresearchgate.net This blockage occurs due to steric and electrostatic repulsion between the phosphocysteine intermediate and a key aspartate residue in the CNNM protein that mimics a substrate. mcgill.caresearchgate.net

This mechanism ensures that the regulatory effect of PRLs on CNNM-mediated Mg2+ transport is tightly controlled by the phosphorylation status of the PRL enzyme. nih.govembopress.org The long half-life of the phosphocysteine intermediate in PRLs means that the enzyme can remain in an "off" state for binding to CNNM for a significant duration. nih.gov

Response of Phosphocysteine Levels to Mg2+ Availability

The levels of this compound in PRLs are responsive to the availability of intracellular magnesium. nih.govnih.gov Studies have shown that in cultured cells, the phosphorylation levels of endogenous PRLs decrease when cells are deprived of magnesium. nih.gov Conversely, when magnesium is reintroduced, PRLs rapidly return to their this compound intermediate state. mcgill.ca

This feedback loop suggests a sophisticated mechanism for maintaining magnesium homeostasis. When intracellular Mg2+ levels are low, PRLs become dephosphorylated, allowing them to bind to and inhibit CNNM transporters, thereby reducing Mg2+ efflux and helping to restore intracellular magnesium levels. mcgill.caasm.org This dynamic response highlights the central role of this compound as a sensor and regulator of magnesium availability within the cell.

Role in Bacterial Transcriptional Signaling and Virulence

The significance of this compound extends to the regulation of bacterial physiology, including transcriptional signaling and virulence. nih.gov In bacteria, cysteine phosphorylation is a post-translational modification that can play a crucial role in regulating the function of transcriptional regulators. rsc.orgpnas.org

This modification allows bacteria to fine-tune the expression of genes in response to various environmental signals, including stresses like the presence of antibiotics. pnas.org

Regulation of Virulence Determinants in Staphylococcus aureus

In the human pathogen Staphylococcus aureus, this compound plays a critical role in regulating virulence. rsc.org Research has shown that a conserved reactive cysteine residue in global transcriptional regulators of the SarA/MgrA family is subject to phosphorylation. nih.govpnas.org This cysteine phosphorylation is mediated by a eukaryotic-like kinase-phosphatase pair, Stk1-Stp1. pnas.org

The phosphorylation of these transcriptional factors is crucial for controlling the production of virulence determinants and modulating antibiotic resistance. pnas.orgresearchgate.net For example, cell wall-targeting antibiotics can inhibit the kinase activity of Stk1, leading to decreased cysteine phosphorylation of SarA and MgrA. pnas.org Furthermore, in a mouse model of infection, the absence of the phosphatase Stp1, which leads to higher levels of protein cysteine phosphorylation, significantly reduces the virulence of S. aureus. nih.govpnas.org This indicates that the reversible phosphorylation of cysteine is a key regulatory switch in the expression of staphylococcal virulence factors. pnas.org

Influence on Bacterial Resistance to Antibiotics

The post-translational modification of proteins through this compound (pCys) is an emerging area of study, revealing a significant role in bacterial signaling and the regulation of cellular processes, including the response to antibiotics. nih.govrsc.org This reversible phosphorylation of cysteine residues on key regulatory proteins can act as a molecular switch, enabling bacteria to adapt to environmental stresses such as the presence of antimicrobial agents. pnas.orgresearchgate.net Research has particularly highlighted this mechanism in Gram-positive bacteria like Staphylococcus aureus, a major human pathogen known for its capacity to develop antibiotic resistance. researchgate.netnih.gov

The phosphorylation of cysteine is mediated by specific kinase/phosphatase pairs. In S. aureus, the eukaryotic-like Ser/Thr kinase Stk1 and the phosphatase Stp1 have been identified as key players in catalyzing the addition and removal of a phosphate (B84403) group to and from cysteine residues on target proteins. nih.govpnas.org This signaling cascade has been shown to be crucial in modulating the expression of virulence factors and antibiotic resistance genes. researchgate.netnih.gov

Detailed Research Findings

Seminal studies have demonstrated that the phosphorylation of a reactive cysteine residue conserved in the SarA/MgrA family of global transcriptional regulators is a critical event in S. aureus. nih.govnih.gov These proteins control a wide array of genes, and their modification by this compound directly impacts bacterial virulence and resistance to certain antibiotics. nih.govresearchgate.net

Specifically, the phosphorylation of SarA and MgrA is influenced by cell wall-targeting antibiotics. nih.gov The presence of antibiotics like vancomycin (B549263) and ceftriaxone (B1232239) has been shown to inhibit the kinase activity of Stk1. nih.govpnas.org This inhibition leads to a decrease in the cysteine phosphorylation of the SarA and MgrA regulators. nih.govnih.gov This suggests that cell wall stress, induced by these antibiotics, serves as a signal that modulates the this compound signaling pathway. pnas.org

The functional consequence of this regulation is a change in the bacteria's susceptibility to the antibiotic. For example, a mutant S. aureus strain lacking the phosphatase Stp1 (Δstp1), which results in abnormally high levels of protein cysteine phosphorylation, showed a significant reduction in staphylococcal virulence. nih.govresearchgate.net Furthermore, the phosphorylation of Cys-9 in the SarA protein has been identified as playing a critical role in its regulatory function concerning antibiotic resistance. pnas.org The phosphorylation state of these transcriptional regulators alters their ability to bind to DNA, thereby controlling the expression of genes that contribute to resistance. nih.gov

The table below summarizes the key components and effects of the this compound signaling pathway on antibiotic resistance in Staphylococcus aureus.

| Component | Type | Function in Resistance Pathway | Effect of Phosphorylation | Reference |

| Stk1 | Ser/Thr Kinase | Phosphorylates cysteine residues on SarA and MgrA. | Activity is inhibited by cell-wall targeting antibiotics. | nih.govpnas.org |

| Stp1 | Phosphatase | Dephosphorylates this compound on SarA and MgrA. | Absence leads to elevated pCys levels and reduced virulence. | nih.govresearchgate.net |

| SarA | Transcriptional Regulator | Regulates genes involved in virulence and antibiotic resistance. | Cysteine phosphorylation modulates its DNA-binding ability and regulatory function. | nih.govpnas.org |

| MgrA | Transcriptional Regulator | Regulates genes, including those for efflux pumps. | Cysteine phosphorylation is decreased in the presence of certain antibiotics. | nih.govpnas.org |

| Vancomycin | Antibiotic | Inhibits Stk1 kinase activity, leading to decreased pCys levels. | Induces a signaling cascade that affects bacterial gene regulation. | nih.govnih.gov |

| Ceftriaxone | Antibiotic | Inhibits Stk1 kinase activity, leading to decreased pCys levels. | Induces a signaling cascade that affects bacterial gene regulation. | nih.govpnas.org |

This regulatory network allows S. aureus to sense and respond to antibiotic-induced stress. The reversible this compound modification on master regulators like SarA and MgrA provides a sophisticated mechanism to fine-tune gene expression, ultimately influencing the bacterium's ability to survive antibiotic treatment. nih.govpnas.org

Post Translational Modification Ptm Characteristics of S Phosphocysteine

Classification as a Non-Canonical and Labile PTM

S-Phosphocysteine (pCys) is classified as a non-canonical and labile post-translational modification (PTM). Unlike the well-studied O-phosphorylation of serine, threonine, and tyrosine, which form relatively stable phosphoester bonds, S-phosphorylation involves the formation of a higher-energy phosphorothioate (B77711) bond on a cysteine residue. This modification is considered "non-canonical" because the focus of phosphorylation research has historically been on the more abundant and acid-stable O-linked phosphates.

The term "labile" refers to the chemical instability of the S-P bond, particularly under acidic conditions. This inherent instability has made this compound and other non-canonical phosphorylations, such as those on histidine (pHis), lysine (B10760008) (pLys), arginine (pArg), aspartate (pAsp), and glutamate (B1630785) (pGlu), significantly more challenging to detect and characterize using standard proteomics workflows, which often employ acidic conditions. The lability of these modifications is a primary reason why they have been historically understudied compared to their O-linked counterparts.

Recent advancements in phosphoproteomics, however, have begun to shed light on the prevalence and importance of these non-canonical PTMs. It is now recognized that phosphorylation can occur on at least nine different amino acids, with this compound being a key, albeit transient, player in various cellular processes.

Challenges in Studying S-Linked Phosphorylation Due to Chemical Instability

The study of S-linked phosphorylation is fraught with significant analytical and methodological challenges that primarily stem from the inherent chemical lability of the this compound moiety. The phosphorothioate bond in pCys is highly susceptible to hydrolysis, especially under the acidic conditions (pH 2-4) that are standard for many proteomic sample preparation and analysis techniques. This instability leads to the rapid degradation of the modification, making its detection and quantification difficult.

Key challenges include:

Sample Preparation: Conventional phosphoproteomic workflows often involve steps like reversed-phase liquid chromatography (RP-LC) with low pH elution, which can be destructive to S-phosphorylated structures. The acidic environment required for many enrichment techniques, such as those using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC), can also lead to the loss of the phosphate (B84403) group from cysteine residues.

Mass Spectrometry (MS) Analysis: During MS analysis, particularly with positive ion mode electrospray ionization (ESI), S-phosphopeptides can undergo neutral loss of the phosphate group, further complicating their identification. While some studies suggest that rapid acidic separation might be tolerable for highly enriched samples, the potential for hydrolysis remains a significant concern.

Synthesis of Standards: The development of robust methods for studying this compound has been hampered by the difficulty in synthesizing stable pCys-containing peptides to be used as standards for analytical assays.

These challenges have historically led to an underestimation of the prevalence and significance of S-phosphorylation in cellular processes. Overcoming these hurdles requires the development of specialized techniques that operate under neutral or alkaline conditions to preserve the integrity of the labile S-P bond.

Distinction and Potential for Concurrent Detection with O-Phosphorylation

Distinguishing this compound from the more common O-phosphorylated residues (phosphoserine, phosphothreonine, and phosphotyrosine) and the potential for their concurrent detection are critical aspects of advancing our understanding of the complete phosphoproteome. While both are types of phosphorylation, their differing chemical properties provide avenues for their separation and distinct identification.

The primary distinction lies in their stability at different pH levels. O-linked phosphates are generally stable across a broad pH range, whereas S-linked phosphates are notably labile in acidic conditions but relatively stable at a pH greater than 7. This differential stability can be exploited to selectively analyze S-phosphopeptides.

Methodologies have been proposed for the concurrent detection of both S- and O-phosphorylation. One such strategy involves the following steps:

Co-enrichment: Initially, a protein digest is subjected to affinity chromatography, such as with TiO2, to enrich for all phosphopeptides, both O- and S-linked.

Selective Dephosphorylation: The enriched phosphopeptide mixture is then treated with an acid phosphatase at a neutral pH. Under these conditions, the O-phosphopeptides are dephosphorylated, while the S-phosphopeptides are expected to remain largely intact.

Second Enrichment and Analysis: A subsequent enrichment step can then be performed to isolate the remaining S-phosphopeptides for mass spectrometry analysis.

Furthermore, advancements in mass spectrometry techniques and specialized enrichment strategies, such as strong anion exchange (SAX) chromatography at a controlled pH, are making the simultaneous identification of both canonical and non-canonical phosphorylations more feasible. These approaches allow for a more comprehensive view of the phosphoproteome, revealing the interplay between different types of phosphorylation within the cell.

Analytical and Methodological Approaches for S Phosphocysteine Research

Challenges in Phosphoproteomics and Detection

Standard phosphoproteomic workflows are often ill-suited for the analysis of S-phosphocysteine. polylc.comliverpool.ac.uk The primary challenges stem from the low abundance of pCys modifications, the lability of the phosphorothioate (B77711) bond, and the low ionization efficiency of phosphopeptides in general. rsc.orgfrontiersin.orgazolifesciences.com These factors contribute to the significant underrepresentation of pCys and other non-canonical phosphorylations in phosphoproteomic literature. polylc.com The successful detection of S-phosphopeptides is contingent upon the use of appropriate experimental conditions that preserve the integrity of this fragile modification. rsc.org

The investigation of non-canonical phosphorylation, including this compound, has been hampered because traditional characterization methods are largely unsuitable due to the compound's instability under acidic conditions and at elevated temperatures. polylc.comliverpool.ac.uk This inherent instability means that without focused analytical tools, the full scope of cellular phosphorylation remains unexplored. polylc.com

A critical step in phosphoproteomics is the enrichment of phosphopeptides from complex protein digests to increase their concentration for mass spectrometry analysis. rsc.orgfrontiersin.org However, standard enrichment techniques like Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC), which are effective for O-phosphopeptides, pose significant problems for S-phosphopeptides. rsc.orgspringernature.comwvu.edu

The chemical instability of this compound has largely prevented the widespread use of these conventional enrichment strategies.

Immobilized Metal Affinity Chromatography (IMAC) : This technique often involves acidic conditions for loading and alkaline conditions for elution. springernature.com While lowering the pH during loading can reduce non-specific binding of acidic peptides, it risks hydrolyzing the acid-labile P-S bond in this compound. polylc.comspringernature.com Furthermore, certain metal ions used in IMAC, such as Fe(III), can have a strong affinity for thiol groups, potentially leading to unwanted interactions or degradation. rsc.orgrsc.org Elution with ammonia-based buffers can also cause dephosphorylation of S-phosphopeptides. rsc.org

Titanium Dioxide (TiO2) and other MOAC : These methods also typically rely on acidic loading conditions, which are destructive to S-phosphorylated structures. rsc.org The procedures can be lengthy, sometimes running for up to two days at varying pH levels, which jeopardizes the survival of the labile phosphorothiolates. rsc.org The inadequacy of these standard enrichment methods for this compound is a major obstacle in its study.

To overcome these issues, enrichment experiments using model S-phosphorylated peptides are recommended to define conditions that ensure their survival. rsc.orgrsc.org Alternative strategies include using novel affinity materials that operate at near-neutral pH or employing very fast enrichment and desalting techniques to minimize exposure to harsh conditions. rsc.orgrsc.org

The defining chemical characteristic of this compound that challenges its analysis is the lability of the phosphorothiolate (B1257650) (P-S) bond, especially in acidic environments. polylc.comnih.gov This bond is significantly more susceptible to hydrolysis at low pH and/or elevated temperatures compared to the stable phosphate (B84403) esters found in pSer, pThr, and pTyr. polylc.comresearchgate.net

Early studies on low molecular weight S-substituted phosphorothioic acids established that these compounds are generally stable at a pH greater than 7 but are prone to hydrolysis with a maximum rate between pH 2 and 4. rsc.orgrsc.org Research on synthetic pCys-containing peptides confirmed this sensitivity; one study reported a half-life of just 3 hours in 0.1% formic acid (pH 2.9) or 0.1% trifluoroacetic acid (pH 2.0). nih.gov Another study noted that S-phosphorylated compounds can have a half-life of about 15 minutes at 37°C at a pH of 3-4. rsc.orgrsc.org

This acid lability is a critical issue because standard phosphoproteomic workflows frequently involve prolonged steps at low pH, such as during reversed-phase chromatography, which can be destructive to S-phosphorylated peptides. rsc.org In addition to acidity, thiophilic metal ions like Ag(I) and Cu(II) have been shown to be effective promoters of phosphorothiolate bond hydrolysis, highlighting the need for careful control of all reagents and materials during sample preparation. rsc.orgrsc.org

Mass Spectrometry (MS)-Based Phosphoproteomics

Mass spectrometry (MS) is the central analytical technique for identifying and characterizing protein phosphorylations, including this compound. nih.govresearchgate.net However, the unique properties of pCys require modifications to standard MS-based phosphoproteomic methods. rsc.orgresearchgate.net The development of advanced MS techniques and tailored analytical workflows has been crucial for advancing the study of this elusive modification.

Given the challenges of lability and low abundance, targeted and specialized analytical procedures are necessary for the successful identification of S-phosphopeptides by mass spectrometry. rsc.orgnih.gov The goal of these workflows is to preserve the pCys modification until MS analysis and to generate high-quality, interpretable spectra.

Key components of targeted procedures include:

pH Control : Analytical approaches that avoid or minimize acidic steps are crucial. rsc.org Strategies using strong anion exchange (SAX) chromatography at a controlled, near-neutral pH (e.g., pH 6.8) have been successfully used to enrich for non-canonical phosphopeptides, including pCys, while maintaining their integrity. polylc.comliverpool.ac.uk If low-pH steps are unavoidable, they must be kept extremely brief. rsc.orgrsc.org

Alternative Fragmentation Methods : Standard collision-induced dissociation (CID) can lead to the preferential loss of the phosphate group, complicating spectra and hindering site localization. Alternative fragmentation techniques like higher-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD) can provide more informative fragmentation patterns for labile modifications. researchgate.netnih.gov

Reference Libraries : A proposed workflow involves creating a reference spectral library. rsc.org In this approach, a sample is split; one half is acid-hydrolyzed to dephosphorylate pCys residues, generating standard cysteine-containing peptides. These are analyzed by LC-MS/MS to build a library of expected spectra. The other half of the sample, containing the intact S-phosphopeptides, is then analyzed, and the resulting spectra are matched against the reference library to identify the pCys-containing peptides. rsc.orgrsc.org

During tandem mass spectrometry (MS/MS), phosphopeptides often exhibit characteristic "neutral losses," where the phosphate group or related moieties are cleaved from the precursor ion. These signatures can be diagnostic for the presence of a phosphorylation.

For this compound peptides analyzed by HCD-MS/MS, a characteristic pattern of neutral losses has been observed. This includes:

A prominent loss of 80 Da (corresponding to HPO₃).

A prominent loss of 98 Da (corresponding to H₃PO₄).

A weak loss of 116 Da (corresponding to H₃PO₄S).

This triplet of neutral losses is similar to that observed for phosphohistidine (B1677714) peptides, another acid-labile phosphorylation. nih.govresearchgate.netresearchgate.net The observation of a strong 98 Da loss is often indicative of pS or pT, while the absence of a neutral loss is characteristic of pY. matrixscience.com The specific pattern of neutral losses from this compound can thus serve as a valuable diagnostic marker in MS/MS spectra to distinguish it from other modifications. nih.govresearchgate.net

Electrospray ionization (ESI) is a soft ionization technique widely used in proteomics that is well-suited for analyzing peptides, including those with labile modifications. ESI has been a key tool in the study of this compound.

Early research on enzymes from the E. coli phosphotransferase system successfully used ESI-MS to analyze phosphorylated protein fragments. wiley-vch.de In one notable application, ESI-MS was combined with Edman degradation to definitively identify a phosphocysteine residue. wiley-vch.deacs.org The protein fragment was analyzed by ESI-MS, and the fraction containing the phosphopeptide was then subjected to sequencing via Edman degradation, which allowed for the positive identification of the pCys site. wiley-vch.de This combined approach demonstrates the power of integrating MS with classic protein chemistry techniques to overcome the challenges posed by labile post-translational modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the identification and characterization of phosphorus-containing compounds, including this compound. This non-invasive technique provides detailed information about the chemical environment of phosphorus atoms within a molecule.

³¹P NMR Spectroscopic Analysis of Phosphocysteine Intermediates

Phosphorus-31 (³¹P) NMR spectroscopy is particularly well-suited for studying this compound. The ³¹P nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp NMR signals and high sensitivity. This technique allows for the direct detection and quantification of phosphorylated species in a sample.

Early research was instrumental in establishing the characteristic chemical shift of the this compound moiety. Studies revealed a distinct signal at approximately +11.9 parts per million (ppm) in ³¹P NMR spectra, which differentiates it from other phosphorylated amino acids. This unique spectroscopic fingerprint has been crucial for its identification in various biological contexts.

More recent applications of ³¹P NMR have focused on quantifying the abundance of various phosphorylated amino acids in cell lysates. whiterose.ac.ukbiorxiv.org By carefully controlling extraction conditions to prevent the degradation of labile phosphoesters, researchers have been able to measure the concentrations of phosphohistidine, phosphoserine, and phosphothreonine alongside this compound. whiterose.ac.ukbiorxiv.orgresearchgate.net These studies provide valuable insights into the relative prevalence and potential regulatory significance of different phosphorylation events within the cell. The ability to obtain absolute quantification with ³¹P NMR offers a significant advantage over other methods that often provide only relative abundances. whiterose.ac.uk

Key Features of ³¹P NMR for this compound Analysis:

| Feature | Description | Reference |

| Distinct Chemical Shift | This compound exhibits a characteristic ³¹P chemical shift around +11.9 ppm, enabling its specific detection. | |

| Quantitative Analysis | Allows for the determination of the absolute amounts of different phosphorylated amino acid residues in a sample. | whiterose.ac.uk |

| Non-invasive | Can be used to analyze complex biological samples like cell lysates with minimal sample preparation. | nih.gov |

| Sensitivity | The high natural abundance and favorable nuclear properties of ³¹P result in good signal-to-noise ratios. | slideshare.net |

Chemical Synthesis of this compound Derivatives and Mimics for Research

The chemical synthesis of this compound and its derivatives is essential for producing the quantities needed for detailed biochemical and structural studies. Various synthetic strategies have been developed to prepare these compounds and incorporate them into larger peptide and protein structures.

Methodologies for this compound Synthesis (e.g., Michaelis-Arbuzov Reaction)

A key strategy for synthesizing this compound derivatives is the Michaelis-Arbuzov reaction. rsc.org This reaction involves the treatment of a trivalent phosphorus ester, such as a phosphite (B83602), with an alkyl halide to form a pentavalent phosphorus species. wikipedia.org In the context of this compound synthesis, a common approach involves the reaction of a disulfanyl derivative of cysteine with trimethyl phosphite. This method leads to the formation of the corresponding phosphorothioate with high yields after purification. rsc.orgresearchgate.net

The Michaelis-Arbuzov reaction is a versatile and widely used method for creating carbon-phosphorus bonds and is a cornerstone in the synthesis of various phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgorganic-chemistry.org Its application to sulfur-containing amino acids has provided a reliable route to this compound derivatives for research purposes. rsc.org

Strategies for Incorporating this compound into Peptides and Proteins

Incorporating this compound into peptides and proteins is crucial for studying its functional role in a native-like context. nih.gov One effective method involves the chemical modification of cysteine residues that have been site-specifically introduced into a protein via mutagenesis. nih.govfu-berlin.de This "tag-and-modify" approach first involves replacing the target serine or threonine residue with a cysteine. nih.govox.ac.uk The cysteine's reactive thiol side chain can then be chemically modified. nih.govexplorationpub.com

A common strategy is to convert the cysteine residue to dehydroalanine (B155165) through oxidative elimination. nih.govfu-berlin.de Subsequently, thiophosphate is added via a conjugate addition reaction to the dehydroalanine, resulting in the formation of a racemic phosphocysteine residue. fu-berlin.de This method allows for the site-specific installation of a stable mimic of phosphoserine or phosphothreonine. nih.gov

Another approach for introducing this compound into peptides is through a phosphite-disulfide exchange reaction. This two-step process begins with the activation of a cysteine-containing peptide with an electrophilic disulfide reagent. The activated peptide then reacts with a trialkyl phosphite under mildly acidic conditions to yield the S-phosphorylated peptide with high efficiency.

Development of this compound as a Phosphoserine/Threonine Mimic

This compound has emerged as a valuable mimic for phosphoserine and phosphothreonine in functional and structural studies of proteins. nih.govnih.gov Unlike traditional phosphomimetic mutations to aspartate or glutamate (B1630785), which only replicate the negative charge, this compound more closely resembles the natural phosphorylated residue in terms of its size and ionization state at physiological pH. nih.govacs.orgwikipedia.org

The resulting phosphocysteine-containing proteins have been shown to exhibit similar catalytic activities to their enzymatically phosphorylated counterparts, confirming that this compound can functionally recapitulate the effects of serine/threonine phosphorylation. nih.gov Furthermore, antibodies directed against phosphoserine have been shown to recognize phosphocysteine with comparable efficiency, highlighting their structural similarity. nih.govnih.gov

The unique reactivity of the cysteine thiol side chain is central to its use in creating phosphomimics. nih.gov The nucleophilic nature of the thiol group allows for selective chemical reactions that are not possible with other amino acid side chains. explorationpub.com

The process often begins with site-directed mutagenesis to replace the serine or threonine of interest with a cysteine. nih.gov To ensure the specificity of the subsequent chemical modification, any other naturally occurring surface-exposed cysteine residues in the protein are typically mutated to less reactive amino acids like alanine (B10760859) or serine. nih.gov The engineered cysteine residue then serves as a chemical handle for the introduction of the thiophosphate group, effectively converting it into a stable and functional mimic of a phosphorylated residue. nih.gov This strategy has been successfully applied to study the regulation of protein kinases by phosphorylation. nih.govnih.gov

Functional Mimicry in Kinase Regulation Studies (e.g., Aurora-A, p38α)

The study of protein kinase regulation is often complicated by the transient nature of phosphorylation. The use of non-hydrolyzable mimics of phosphorylated amino acids provides a powerful tool to overcome this challenge, enabling detailed functional and structural analysis. This compound (pCys) has emerged as a particularly effective mimic for phosphoserine (pSer) and phosphothreonine (pThr) due to its structural and electrostatic similarity to the natural post-translational modification. nih.govnih.gov Unlike commonly used mimics such as glutamate or aspartate, which differ in charge and structure, this compound provides a more faithful representation of the phosphorylated state. nih.govacs.org This has been demonstrated in studies of key regulatory kinases, including Aurora-A and p38α. nih.gov

Aurora-A Kinase (AurA)

The serine/threonine kinase Aurora-A is a crucial regulator of mitosis, with its activity being tightly controlled by phosphorylation within its activation loop, particularly at threonines 287 (T287) and 288 (T288). nih.govacs.org While phosphorylation at T288 is known to be an activating event, the role of T287 phosphorylation has been less clear. nih.gov To dissect the specific contributions of these sites, researchers have employed a chemical modification strategy to introduce this compound as a pThr mimic. nih.gov

In these studies, the native threonine residues were first mutated to cysteine. Subsequently, chemical methods were used to convert the cysteine into this compound, creating a stable, phosphorylated form of the kinase. nih.gov This approach allowed for a direct comparison with other mimics and the enzymatically phosphorylated protein. The results demonstrated that substituting T288 with this compound yielded a kinase with catalytic activity that approached the level of the authentically phosphorylated enzyme. nih.gov In contrast, replacing T288 with the traditional phosphomimics, glutamate and aspartate, resulted in only weak stimulation of kinase activity. nih.govacs.org This established this compound as a superior functional mimic for studying kinase activation. nih.gov To our knowledge, this was the first instance where a synthetic phospho-mimic modification was shown to have functional activity on a protein kinase. nih.gov

p38α Mitogen-Activated Protein Kinase (MAPK)

The p38α MAPK is a central node in signaling pathways that respond to cellular stress and inflammation. acs.orgnih.gov Its activation requires dual phosphorylation on threonine 180 (Thr180) and tyrosine 182 in its activation loop. nih.gov Studying the precise mechanism of activation has been challenging due to the difficulty in producing homogeneously phosphorylated p38α.

By utilizing a "tag-and-modify" chemical strategy, researchers successfully generated a pure, singly phosphorylated form of p38α with this compound at position 180 (p38α-pCys180) to mimic pThr180. acs.orgnih.gov The resulting semisynthetic p38α-pCys180 was found to be in a catalytically active state, capable of phosphorylating its natural substrate, Activating Transcription Factor 2 (ATF2). nih.govnih.gov This demonstrated that phosphorylation at the Thr180 site alone is sufficient to switch the kinase to its active conformation. nih.govnih.gov

The availability of this stable and active kinase mimic enabled detailed kinetic analysis of its function. nih.gov Quantitative measurements revealed that the catalytic efficiency (kcat/KM) of p38α-pCys180 was comparable to that of the biologically-derived, dually phosphorylated enzyme. acs.orgnih.gov This work not only recapitulated a key step in the MAPK signaling cascade in vitro but also provided a robust system for studying kinase inhibition, allowing for unambiguous characterization of how different types of inhibitors interact with the activated form of p38α. nih.govnih.gov

Research Findings on this compound as a Functional Mimic

| Kinase | Modification Site | Mimic | Key Research Finding | Citation(s) |

| Aurora-A | Threonine 288 | This compound | Installation of pCys resulted in catalytic activity approaching that of the enzymatically phosphorylated kinase, proving it to be a superior mimic to glutamate or aspartate. | nih.gov, acs.org |

| p38α | Threonine 180 | This compound | A single pCys at this site was sufficient to fully activate the kinase, enabling detailed kinetic analysis and recapitulating the biological signaling event. | nih.gov, acs.org, nih.gov |

Physiological and Pathological Implications of S Phosphocysteine

Involvement in Cellular Proliferation and Development

The role of S-Phosphocysteine and its precursor, cysteine, is multifaceted in cellular proliferation and development. Cysteine itself is a crucial amino acid for cell growth, and its metabolic pathways are often reprogrammed in proliferating cancer cells to support biomass production and redox balance. nih.govfrontiersin.org Exogenous cysteine and its oxidized form, cystine, have been shown to promote the proliferation of intestinal epithelial cells by facilitating the transition from the G1 to the S phase of the cell cycle. nih.gov This is associated with the induction of cyclin D1 and the phosphorylation of the retinoblastoma protein (Rb). nih.gov

While direct studies on this compound's broad role in normal development are limited, its formation is an integral part of the catalytic cycle of PRL phosphatases. nih.gov These phosphatases are expressed in various tissues during development and in adult life, suggesting a role in normal cellular functions. For instance, PRL-1 is expressed in several digestive epithelial tissues during development, and its expression in normal tissues often correlates with terminal differentiation. aacrjournals.org The dynamic formation and hydrolysis of the this compound intermediate in PRLs are tightly regulated, indicating its importance in controlling cellular processes that are fundamental to development.

Conversely, derivatives of cysteine have been investigated for their antiproliferative effects. For example, S-allylmercaptocysteine (SAMC), a stable component of aged garlic extract, can inhibit the proliferation of various cancer cell lines, including erythroleukemia, breast, and prostate cancer. nih.gov This highlights the complex role of cysteine metabolism and its derivatives in controlling cell growth.

Relevance in Cancer Biology and Metastasis

The formation of this compound within PRL phosphatases is of paramount importance in cancer biology, particularly in the context of tumor progression and metastasis. aacrjournals.orgmcgill.ca

PRL Phosphatases as Oncogenic Proteins and Therapeutic Targets

The Phosphatases of Regenerating Liver (PRL-1, PRL-2, and PRL-3) are a family of protein tyrosine phosphatases that are frequently overexpressed in a wide range of human cancers. nih.govmcgill.canih.gov Their elevated expression often correlates with advanced tumor stage, metastasis, and poor patient prognosis. nih.gov

PRLs are considered oncogenic because their overexpression enhances cell proliferation, transformation, migration, and invasion, all hallmarks of cancer. mcgill.camcgill.ca Ectopic expression of PRLs in non-cancerous cells can induce these malignant properties, while silencing their expression in cancer cells can reduce motility and metastatic potential. aacrjournals.orgnih.gov This oncogenic activity makes the PRL phosphatases attractive therapeutic targets for cancer treatment. mcgill.canih.govnih.gov The catalytic cycle of PRLs involves the formation of a transient this compound intermediate, which is a key aspect of their function and a potential target for inhibition. nih.gov

| Feature of PRL Phosphatases | Implication in Cancer Biology |

| Overexpression | Associated with numerous human cancers and poor patient outcomes. nih.gov |

| Oncogenic Functions | Promotes cell proliferation, transformation, migration, and invasion. mcgill.camcgill.ca |

| Metastasis | High levels of PRL-3 are frequently found in metastatic lesions compared to primary tumors. aacrjournals.orgnih.gov |

| Therapeutic Target | Inhibition of PRL activity is a promising strategy for cancer therapy. mcgill.canih.gov |

Regulation of Magnesium Transport and Tumor Progression

A crucial mechanism by which PRLs exert their oncogenic effects is through the regulation of intracellular magnesium (Mg2+) levels. mcgill.ca PRLs interact with the Cyclin M (CNNM) family of magnesium transporters. nih.govmcgill.ca This interaction is regulated by the phosphorylation state of the catalytic cysteine in the PRL active site. nih.govmcgill.ca

The formation of the this compound intermediate in PRLs blocks their ability to bind to CNNM proteins. mcgill.caresearchgate.net In its non-phosphorylated state, PRL binds to CNNM, inhibiting its Mg2+ efflux activity and leading to an increase in intracellular Mg2+ concentration. mcgill.ca This elevated intracellular magnesium promotes cell proliferation and contributes to oncogenic transformation. mcgill.ca Therefore, the dynamic cycling between the cysteine and this compound states in PRLs acts as a molecular switch to control magnesium homeostasis, which is vital for tumor progression. nih.govresearchgate.net The disruption of this delicate balance by PRL overexpression is a key factor in its contribution to cancer. mcgill.ca

Impact on Bacterial Pathogenicity and Survival

The phosphorylation of cysteine residues, forming this compound, is not limited to eukaryotes and has been identified as a critical post-translational modification in bacteria, influencing their virulence and survival mechanisms.

Regulation of Virulence and Antibiotic Resistance

In bacteria, protein cysteine phosphorylation plays a significant role in signaling pathways that control virulence and antibiotic resistance. nih.gov In Staphylococcus aureus, the eukaryotic-like serine/threonine kinase Stk1 and phosphatase Stp1 mediate the phosphorylation of a conserved cysteine residue in global transcriptional regulators of the SarA/MgrA family. researchgate.netpnas.org

This cysteine phosphorylation is crucial for regulating the production of virulence factors and modulating resistance to antibiotics, such as vancomycin (B549263). nih.govpnas.org The activity of the Stk1 kinase, and consequently the level of cysteine phosphorylation, can be inhibited by cell wall-targeting antibiotics like vancomycin and ceftriaxone (B1232239). nih.govpnas.org This suggests that bacteria can sense cell wall stress through this signaling pathway. nih.govpnas.org Furthermore, elevated levels of protein cysteine phosphorylation, due to the absence of the phosphatase Stp1, have been shown to significantly reduce staphylococcal virulence in an in vivo infection model. nih.govresearchgate.net

| Regulatory Factor | Role in Bacteria | Impact on Pathogenicity |

| Cysteine Phosphorylation | Post-translational modification of regulatory proteins. nih.govresearchgate.net | Modulates virulence factor production and antibiotic resistance. nih.govpnas.org |

| Stk1/Stp1 Pair | Kinase and phosphatase that mediate cysteine phosphorylation. researchgate.netpnas.org | Regulates bacterial signaling in response to environmental stress. nih.gov |

| SarA/MgrA Family Proteins | Transcriptional regulators whose function is altered by cysteine phosphorylation. researchgate.net | Control the expression of genes involved in virulence and resistance. nih.gov |

Targeting PTS for Therapeutic Intervention in Pathogenic Bacteria

The bacterial phosphotransferase system (PTS) is another key pathway where phosphorylation plays a central role and represents a potential target for therapeutic intervention. The PTS is a multi-protein system responsible for the transport and phosphorylation of numerous carbohydrates. karger.com It is a prokaryote-specific system, making it an attractive target for antimicrobial agents. karger.com

The PTS is involved in a wide range of regulatory functions beyond sugar transport, including the regulation of carbon and nitrogen metabolism, chemotaxis, biofilm formation, and virulence. karger.com While the classical PTS involves histidine and serine/threonine phosphorylation, the broader importance of phosphorylation in bacterial regulation highlights the potential for targeting such pathways. The inhibition of key phosphorylation events within systems like the PTS could disrupt bacterial metabolism and pathogenesis, offering a novel approach to combatting bacterial infections. karger.com Developing inhibitors that specifically target bacterial phosphorylation systems, including those involving this compound, could pave the way for new antimicrobial therapies.

Future Research Directions and Unresolved Questions in S Phosphocysteine Research

Elucidating the Full Regulatory Scope of Protein Cysteine Phosphorylation

While the role of S-phosphocysteine as a catalytic intermediate in certain enzymatic reactions is established, its broader regulatory functions are still largely uncharted. nih.gov Future investigations are needed to unravel the full scope of cellular processes governed by this modification. A primary objective is to identify the downstream effectors and signaling pathways modulated by cysteine phosphorylation. This involves understanding how the addition of a phosphate (B84403) group to a cysteine residue alters a protein's interaction with other molecules, its enzymatic activity, or its subcellular localization.

Research has indicated that cysteine phosphorylation is more widespread than initially thought and plays a role in regulating gene expression and bacterial virulence. rsc.org For instance, in some pathogenic bacteria, cysteine phosphorylation is involved in controlling virulence factors. frontiersin.orgfrontiersin.org Further studies are required to understand the intricate molecular mechanisms by which pCys exerts these regulatory effects. A critical area of inquiry is the potential for crosstalk between cysteine phosphorylation and other post-translational modifications (PTMs), such as the well-studied phosphorylation of serine, threonine, and tyrosine, as well as redox-based cysteine modifications. acs.org Uncovering these interactions will be crucial for building a comprehensive picture of how cellular signaling networks are integrated and controlled.

Advancements in Methodologies for Comprehensive S-Phosphoproteomics

A significant hurdle in the study of this compound has been the inherent instability of the phosphothioester bond, which makes its detection and characterization challenging. oup.comresearchgate.net The development of more robust and sensitive analytical techniques is therefore a high priority for advancing the field. Current phosphoproteomic workflows are often optimized for the more stable O-phosphoamino acids (phosphoserine, phosphothreonine, and phosphotyrosine), leading to the potential underrepresentation or loss of pCys-containing peptides. researchgate.net

Future methodological advancements should focus on several key areas. Firstly, improving enrichment strategies for S-phosphorylated peptides is essential. While techniques like immobilized metal affinity chromatography (IMAC) and metal oxide affinity chromatography (MOAC) are commonly used for phosphopeptide enrichment, their efficiency for pCys may differ from that for O-phosphoamino acids. researchgate.netnih.gov Tailoring these methods or developing novel affinity-based approaches specifically for this compound will be critical.

Secondly, mass spectrometry (MS)-based approaches need to be further optimized for the identification and quantification of pCys. mdpi.com This includes developing fragmentation techniques that preserve the labile phosphate group on cysteine residues and creating specialized data analysis algorithms to confidently identify pCys-containing peptides from complex spectra. portlandpress.com The use of chemical tagging or derivatization strategies to stabilize the phosphothioester linkage or to introduce a unique mass signature could also facilitate its detection. researchgate.net Furthermore, the application of advanced MS techniques like data-independent acquisition (DIA) may offer improved quantification and coverage of the S-phosphoproteome. portlandpress.com

Identification of Novel this compound Kinases and Phosphatases

A fundamental gap in our understanding of this compound biology is the limited knowledge of the enzymes responsible for its formation and removal. While some bacterial systems have been identified, the eukaryotic kinases that specifically phosphorylate cysteine residues and the phosphatases that dephosphorylate this compound remain largely unknown. Identifying these enzymes is paramount to understanding how cysteine phosphorylation is regulated in higher organisms.

Future research efforts should employ a combination of biochemical, genetic, and proteomic approaches to discover novel cysteine kinases and phosphatases. This could involve developing activity-based probes that specifically target the active sites of these enzymes or using genetic screens to identify genes that influence the levels of cysteine phosphorylation in cells. Once identified, these enzymes will become key targets for further study to elucidate their substrate specificity, regulatory mechanisms, and physiological roles. Understanding the interplay between these kinases and phosphatases will be crucial for deciphering the dynamics and signaling logic of cysteine phosphorylation. nih.gov

Structural Biology Studies of this compound Containing Proteins

To fully comprehend the functional consequences of cysteine phosphorylation, it is essential to understand how this modification impacts protein structure and dynamics. Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, can provide atomic-level insights into the conformational changes induced by the addition of a phosphate group to a cysteine residue.

Future structural studies should focus on proteins where this compound has a known or suspected regulatory role. Comparing the structures of a protein in its phosphorylated and non-phosphorylated states can reveal how pCys alters active sites, protein-protein interaction interfaces, or allosteric regulatory sites. For example, the introduction of a negatively charged phosphate group could induce significant electrostatic rearrangements, leading to changes in protein conformation and function. oup.com

A major challenge in this area is the production of homogeneously S-phosphorylated proteins for structural analysis, due to the lability of the modification and the lack of known eukaryotic cysteine kinases. researchgate.net The development of chemoenzymatic or genetic code expansion technologies to site-specifically incorporate this compound or stable analogs into proteins will be a critical enabler for these structural investigations. nih.gov

Exploration of Physiological Contexts and Broader Biological Roles Across Organisms

While initial discoveries of this compound were made in bacterial transport systems, its physiological relevance in a broader range of organisms and biological contexts remains an open frontier. nih.govacs.org Future research should aim to explore the roles of pCys in diverse physiological and pathophysiological settings.

Investigating the presence and function of cysteine phosphorylation in different model organisms, from yeast to mammals, will shed light on its evolutionary conservation and diversification of function. It is important to determine whether this modification plays a role in fundamental cellular processes such as cell cycle control, DNA damage response, or metabolism in eukaryotes, similar to what is known for other types of phosphorylation. researchgate.net

Furthermore, exploring the connection between aberrant cysteine phosphorylation and human diseases, such as cancer or metabolic disorders, could open up new avenues for therapeutic intervention. researchgate.net For example, if specific cysteine kinases or phosphatases are found to be dysregulated in disease, they could represent novel drug targets. jmb.or.kr The development of tools to study this compound in vivo, such as specific antibodies or biosensors, will be instrumental in probing its dynamic regulation in response to various cellular stimuli and in different disease models.

Q & A

Q. What are the established protocols for synthesizing and characterizing S-phosphocysteine in vitro?

this compound synthesis typically involves enzymatic phosphorylation of cysteine using kinases or phosphoenolpyruvate-dependent systems, as observed in bacterial transport mechanisms . Characterization requires high-resolution techniques such as ³¹P-NMR to confirm phosphorylation and HPLC-MS for purity assessment. Experimental details must include reaction conditions (pH, temperature, cofactors) and stoichiometric validation. For reproducibility, follow guidelines for documenting synthetic procedures, including solvent/reagent ratios and purification steps (e.g., column chromatography or crystallization) .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

Stability studies should assess pH dependence (e.g., acidic vs. alkaline buffers), temperature sensitivity (4°C to 37°C), and redox environments. Use UV-Vis spectroscopy to monitor degradation kinetics and thin-layer chromatography (TLC) to detect byproducts. Document deviations from standard conditions (e.g., presence of metal ions) that may catalyze hydrolysis or oxidation .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for specificity in complex samples. Calibration curves should span physiologically relevant concentrations (nM to µM), with internal standards (e.g., isotope-labeled analogs) to correct for matrix effects. Validate methods using spike-recovery experiments in target matrices (e.g., cell lysates or serum) .

Advanced Research Questions